(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCSZXHDUUMKNU-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-aminobenzaldehyde and 3-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Substitution: The amino and chloro groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a starting material for the synthesis of various heterocyclic compounds and other derivatives with potential biological activities.
Biology
In biological research, chalcones and their derivatives are studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry
In the industrial sector, chalcones are used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound may reduce steric hindrance compared to 2- or 4-chloro analogs, enhancing planar molecular packing for NLO applications .
- Amino Group Role: The 4-amino group enhances electrostatic interactions in antimalarial chalcones (e.g., PfFd-PfFNR inhibition) .
Spectroscopic and Crystallographic Data
Comparative vibrational and NMR data highlight substituent effects:
Key Observations :
Key Observations :
Key Observations :
- Electron-withdrawing groups (e.g., Cl, quinoline) reduce yields due to steric/electronic challenges .
- Methoxy and amino groups enhance solubility in polar solvents .
Biological Activity
(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities, particularly in the context of anticancer therapy. This compound is characterized by its unique structural features that facilitate interactions with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
The chemical formula for (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is with a molecular weight of 257.71 g/mol. The compound features an enone functional group that is crucial for its biological activity.
Chalcone derivatives, including (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, exhibit their biological effects through multiple mechanisms:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle. Studies have shown significant cytotoxic effects against various cancer cell lines, including HeLa and AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the subG0 phase, which is indicative of early apoptosis. This effect is linked to mitochondrial membrane depolarization and the activation of both extrinsic and intrinsic apoptotic pathways .
Anticancer Activity
A recent study evaluated the anticancer potential of (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one alongside other chalcone derivatives. The findings demonstrated that this compound significantly inhibited cell viability in cancer cell lines, particularly at concentrations above 5 µg/mL. The percentage of late apoptotic cells increased notably with higher concentrations, indicating a dose-dependent response .
| Concentration (µg/mL) | Late Apoptotic Cells (%) | Dead Cells (%) |
|---|---|---|
| 5 | 33.92 ± 3.05 | 18.28 ± 1.80 |
| 10 | 49.90 ± 2.07 | 22.16 ± 2.04 |
Molecular Docking Studies
Molecular docking studies have suggested that (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one interacts with key proteins involved in apoptosis and cell cycle regulation, such as caspases and p53 . These studies provide insights into the molecular basis for its anticancer effects.
Q & A
Basic Questions
Q. How can the Claisen-Schmidt condensation reaction be optimized for synthesizing (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one?
- Methodological Answer : Optimize solvent choice (e.g., ethanol for solubility and safety), stoichiometric ratios (1:1 molar ratio of ketone to aldehyde), and catalyst concentration (e.g., 20% KOH). Monitor reaction progress via TLC and extend stirring time (~4–6 hours) to enhance yield. Recrystallization from ethanol improves purity, as demonstrated in analogous chalcone syntheses .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹).
- ¹H/¹³C NMR : Confirm E-configuration via coupling constants (J ≈ 12–16 Hz for trans-alkene protons) and aromatic proton integration.
- XRD : Resolve crystal packing and planarity of the enone system .
Q. How can purity be assessed before biological testing?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Compare retention times with standards. Alternatively, TLC (silica gel, hexane:ethyl acetate) under UV visualization provides rapid purity checks. Recrystallization from ethanol, as in , ensures high crystallinity .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer : Perform geometry optimization at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO energies to determine electronic chemical potential (μ) and global electrophilicity index (ω). Validate computational results against experimental UV-Vis λmax and XRD bond lengths . Use Koopman’s theorem to correlate ionization potential (I) and electron affinity (A) with HOMO-LUMO gaps .
Q. How to resolve discrepancies between experimental and computational bond lengths or angles?
- Methodological Answer : Cross-validate DFT functional choices (e.g., compare B3LYP vs. M06-2X). Account for crystal packing effects in XRD data, which may distort gas-phase DFT predictions. Adjust basis sets (e.g., add polarization/diffusion functions) to improve agreement .
Q. What experimental designs are suitable for evaluating antimicrobial mechanisms?
- Methodological Answer :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Time-kill studies : Monitor bactericidal kinetics over 24 hours.
- Membrane permeability assays : Use propidium iodide uptake to assess disruption of bacterial membranes .
Q. How does the E-configuration influence intermolecular interactions in the crystal lattice?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
